

Quinazolinone Derivatives: A Comparative Analysis of In Silico Docking with Key Enzymatic Targets

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Compound of Interest

Compound Name: 3-Amino-2-phenyl-4(3H)-quinazolinone

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies of quinazolinone derivatives against various enzymatic targets implicated in cancer, neurodegenerative diseases, and metabolic disorders. The following sections present quantitative data from recent studies, detail the experimental methodologies, and visualize the computational workflows.

Comparative Docking Performance of Quinazolinone Derivatives

The following tables summarize the quantitative data from several in silico docking studies, showcasing the binding affinities of various quinazolinone derivatives against their respective target enzymes.

Table 1: Quinazolinone Derivatives as Anticancer Agents

Target Enzyme	Derivative/Compound	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	IC50 (μM)	Reference
AKT1	Compound 4	-	-	23.31 ± 0.09 (Caco-2)	[1]
Compound 9	-	-	>100 (Caco-2)	[1]	
COX-2	Methoxy-substituted (Cmpd 5)	-	Higher than Trifluoromethyl	-	[2]
Trifluoromethyl-substituted (Cmpd 8)	-	-	-	[2]	
PI(3)K	Compound VIId	-	-	0.035 ± 0.002 (A549)	[3]
Compound VIk	-	-	0.031 ± 0.002 (A549)	[3]	
Compound VIn	-	-	0.030 ± 0.002 (A549)	[3]	
PARP-1	SVA-11	-10.421	-	-	[4]

Table 2: Quinazolinone Derivatives as Inhibitors of Neurological and Metabolic Enzymes

Target Enzyme	Derivative/Compound	Ki (nM)	IC50 (μM)	Binding Energy (kcal/mol)	Reference
Acetylcholine sterase	Compound 7-series	0.68–23.01	-	-	[5] [6]
Compound 4c	-	2.97	-8.7	[7]	
Compound 4h	-	5.86	-8.4	[7]	
Butyrylcholin esterase	Compound 7-series	1.01–29.56	-	-	[5] [6]
α-Glycosidase	Compound 7-series	19.28–135.88	-	-	[5] [6]
Carbonic Anhydrase I	Compound 7-series	10.25–126.05	-	-	[5] [6]
Carbonic Anhydrase II	Compound 7-series	13.46–178.35	-	-	[5] [6]
Tyrosinase	Q1	117.07 (KI), 423.63 (KIS)	103 ± 2	-	[8]

Experimental Protocols

This section details the methodologies employed in the cited docking studies, providing a framework for reproducibility and further investigation.

Molecular Docking against AKT1[1]

- Software: PyRx virtual screening 3D tool.
- Target Preparation: A three-dimensional model of the target protein, Homo sapiens AKT1, was used.

- **Ligand Preparation:** A series of novel quinazolinone derivatives (2–13) were synthesized and prepared for docking.
- **Docking Procedure:** The synthesized compounds were docked to the 3D model of AKT1. Nine conformers were considered for each ligand-protein complex. The most energetically favorable binding mode was selected to identify the best-docked compound.

Molecular Docking against COX-2[2]

- **Ligand Optimization:** 30 quinazolinone derivatives with various aromatic substituents were designed and optimized using the DFT-B3LYP-6-31G(d,p) level of theory.
- **Docking and Simulation:** Molecular docking and molecular dynamics simulations (100 ns) were performed to assess the binding affinity and stability of the derivatives within the COX-2 active site.
- **Binding Energy Calculation:** The molecular mechanics Poisson–Boltzmann surface area (MM/PBSA) analysis was used to calculate the binding energy.

Molecular Docking against PI(3)K[3]

- **Software:** Molegro Virtual Docker (MVD).
- **Objective:** To understand the interactions of newly synthesized quinazolinone-thiazolidinone hybrids with the active binding site of the PI(3)K receptor.

Molecular Docking against PARP-1[4]

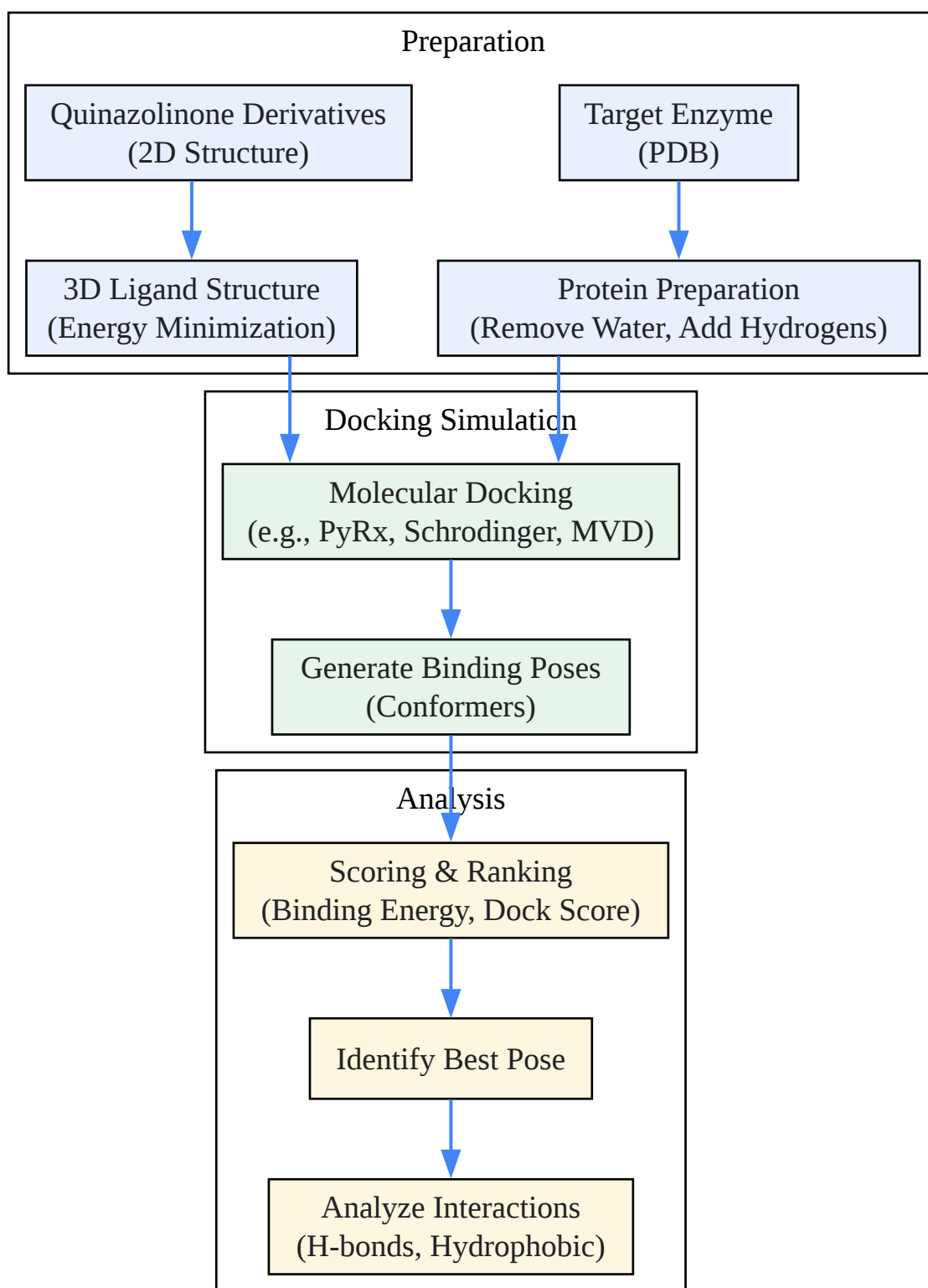
- **Software:** Schrodinger 2016 software.
- **Ligands:** Synthesized quinazolinone derivatives.
- **Objective:** To screen the synthesized compounds for their PARP-1 binding affinities.
- **ADME Studies:** In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies were performed using the QikProp tool of the Schrodinger software.

Molecular Docking against Acetylcholinesterase (AChE) [7]

- **Objective:** To investigate the binding of newly synthesized quinazolinone derivatives to AChE.
- **Kinetic Study:** A kinetic study was performed to determine the type of inhibition (mixed-type for compounds 4c and 4h).
- **Docking Analysis:** The study analyzed the binding energy and hydrogen bond interactions of the compounds within the binding pocket of AChE.

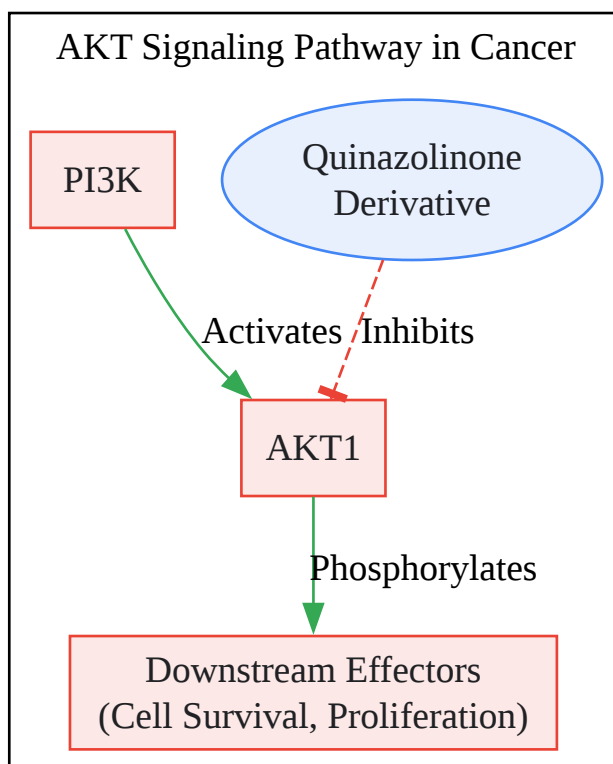
Visualizing the Computational Workflow

The following diagrams illustrate the typical workflows and conceptual relationships in the described molecular docking studies.



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A generalized workflow for molecular docking studies.



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Inhibition of the AKT1 signaling pathway by quinazolinone derivatives.

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